molecular formula C14H19NO2 B13571866 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid

1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13571866
M. Wt: 233.31 g/mol
InChI Key: HMLBOCDMXGEJRF-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H19NO2 This compound features a cyclopentane ring substituted with a carboxylic acid group and a dimethylamino phenyl group

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid include:

    1-(4-(Dimethylamino)phenyl)cyclopentanol: A related compound with an alcohol group instead of a carboxylic acid group.

    4-(Dimethylamino)benzoic acid: A simpler structure with a carboxylic acid group directly attached to the aromatic ring.

    Cyclopentane carboxylic acid: Lacks the aromatic dimethylamino group but shares the cyclopentane and carboxylic acid moieties. The uniqueness of this compound lies in its combination of a cyclopentane ring, a carboxylic acid group, and a dimethylamino-substituted aromatic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-15(2)12-7-5-11(6-8-12)14(13(16)17)9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)

InChI Key

HMLBOCDMXGEJRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O

Origin of Product

United States

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